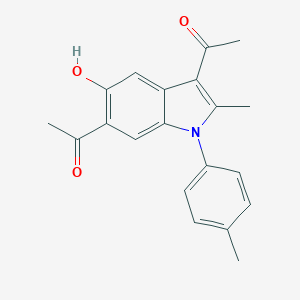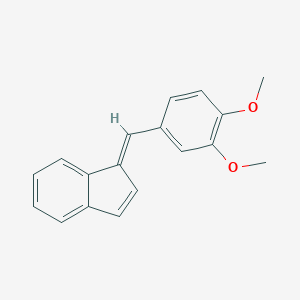
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol, also known as MADMI, is a synthetic compound that belongs to the family of indole alkaloids. It has been widely used in scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol is not fully understood, but it is believed to modulate multiple signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating inflammation and glucose metabolism.
Biochemical and Physiological Effects:
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol has also been found to increase the expression of anti-apoptotic proteins, such as Bcl-2, and to decrease the expression of pro-apoptotic proteins, such as Bax.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol in lab experiments is its relatively low toxicity compared to other indole alkaloids, such as tryptamine and serotonin. 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol is also stable under normal laboratory conditions and can be easily synthesized in large quantities. However, one limitation of using 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol is its limited solubility in water, which may require the use of organic solvents in experiments.
Future Directions
There are several future directions for the study of 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol. One direction is to investigate its potential as a therapeutic agent for various diseases, such as cancer, neurodegenerative disorders, and inflammatory diseases. Another direction is to explore its mechanism of action in more detail, including its interactions with specific signaling pathways and cellular targets. Additionally, the development of new synthetic methods for 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol and its derivatives may lead to the discovery of more potent and selective compounds.
Synthesis Methods
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol can be synthesized by reacting 4-methylacetophenone and 3-acetylindole in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The reaction yields a yellow solid, which can be purified by recrystallization. The purity and identity of the compound can be confirmed by using spectroscopic techniques, such as nuclear magnetic resonance (NMR) and mass spectrometry (MS).
Scientific Research Applications
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol has been studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha, in vitro and in vivo. 1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol has also been found to induce apoptosis in cancer cells and to protect neurons from oxidative stress-induced cell death.
properties
Product Name |
1-(4-Methylphenyl)-2-methyl-3,6-diacetyl-1H-indole-5-ol |
|---|---|
Molecular Formula |
C20H19NO3 |
Molecular Weight |
321.4 g/mol |
IUPAC Name |
1-[3-acetyl-5-hydroxy-2-methyl-1-(4-methylphenyl)indol-6-yl]ethanone |
InChI |
InChI=1S/C20H19NO3/c1-11-5-7-15(8-6-11)21-12(2)20(14(4)23)17-10-19(24)16(13(3)22)9-18(17)21/h5-10,24H,1-4H3 |
InChI Key |
BFRAMWBPJVDFDG-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=CC(=C(C=C32)C(=O)C)O)C(=O)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(C3=CC(=C(C=C32)C(=O)C)O)C(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-(4-Quinolinyl)vinyl]quinoline](/img/structure/B271339.png)
![3-Amino-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271343.png)
![4-{2-[4-(4-Ethyl-1-piperazinyl)phenyl]vinyl}quinoline](/img/structure/B271346.png)
![1-Methyl-2-[2-(2,3,4-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271347.png)
![5-(2-Hydroxyethyl)-4-methyl-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-thiazol-3-ium](/img/structure/B271350.png)
![3-Bromo-1-[2-(2-naphthyl)-2-oxoethyl]pyridinium](/img/structure/B271351.png)
![3-Bromo-1-[2-(2,5-dichlorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271353.png)
![1-Methyl-4-[2-(2,4,5-trimethoxyphenyl)vinyl]quinolinium](/img/structure/B271358.png)

![1-[2-(2,3-Dimethoxyphenyl)vinyl]isoquinoline](/img/structure/B271361.png)

![2-[2-(4-Fluorophenyl)-2-oxoethyl]-3-methylisoquinolinium](/img/structure/B271368.png)
![3-Cyano-1-[2-(4-fluorophenyl)-2-oxoethyl]pyridinium](/img/structure/B271375.png)
